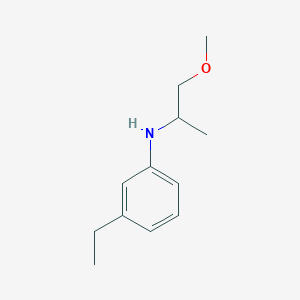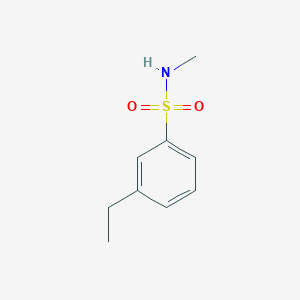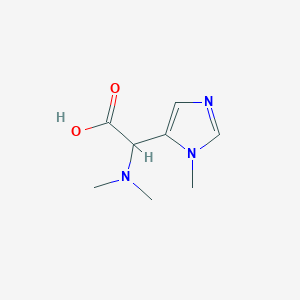![molecular formula C8H20N2O B13298499 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol](/img/structure/B13298499.png)
2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol is an organic compound that contains both amine and alcohol functional groups. It is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol typically involves the reaction of ethylenediamine with butylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the mixture and maintaining it at a specific temperature for a certain period .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of surfactants, chelating agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol include:
- 2-[(2-Aminoethyl)amino]ethan-1-ol
- N-(2-Hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)butylamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H20N2O |
|---|---|
Molecular Weight |
160.26 g/mol |
IUPAC Name |
2-[2-aminoethyl(butyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O/c1-2-3-5-10(6-4-9)7-8-11/h11H,2-9H2,1H3 |
InChI Key |
FQZKTDCHMFDTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


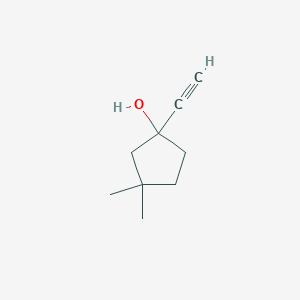
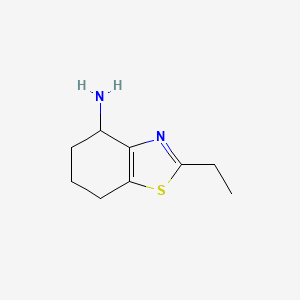
![4-[Amino(cyclopropyl)methyl]-2-fluorophenol](/img/structure/B13298430.png)
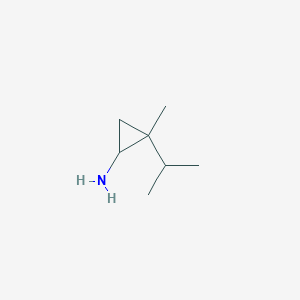
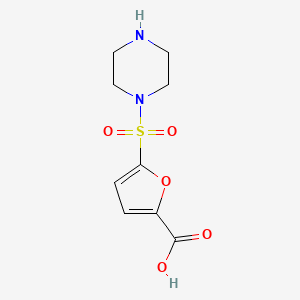

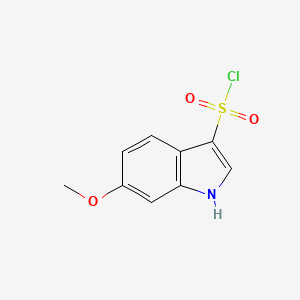
![2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13298464.png)
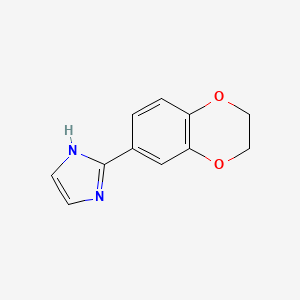
![3-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13298483.png)
